molecular formula C7H15NS B13533197 Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine

Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine

Katalognummer: B13533197
Molekulargewicht: 145.27 g/mol
InChI-Schlüssel: FYQACJYFRNDZMT-RNFRBKRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methylsulfanyl group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine typically involves the following steps:

    Cyclohexanone to Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride.

    Thioether Formation: Cyclohexanol is then converted to a thioether by reacting with methylthiol in the presence of a catalyst like hydrochloric acid.

    Amination: The thioether is subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding cyclohexan-1-amine.

    Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cyclohexan-1-amine.

    Substitution: N-acyl or N-alkyl derivatives.

Wissenschaftliche Forschungsanwendungen

Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group may enhance its binding affinity or alter its metabolic stability, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Cyclohexan-1-amine: Lacks the methylsulfanyl group, leading to different chemical and biological properties.

    2-(Methylsulfanyl)cyclohexanol: Contains a hydroxyl group instead of an amine group, affecting its reactivity and applications.

Uniqueness: Rac-(1r,2r)-2-(methylsulfanyl)cyclohexan-1-amine is unique due to the presence of both the methylsulfanyl and amine groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C7H15NS

Molekulargewicht

145.27 g/mol

IUPAC-Name

(1R,2R)-2-methylsulfanylcyclohexan-1-amine

InChI

InChI=1S/C7H15NS/c1-9-7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1

InChI-Schlüssel

FYQACJYFRNDZMT-RNFRBKRXSA-N

Isomerische SMILES

CS[C@@H]1CCCC[C@H]1N

Kanonische SMILES

CSC1CCCCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.